2-(1-(5-methylisoxazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Description
The compound 2-(1-(5-methylisoxazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione features a bicyclic isoindole-1,3-dione core fused with a tetrahydroisoindole system. Key structural elements include:
- Isoindole-1,3-dione moiety: A planar, electron-deficient aromatic system known for its role in hydrogen bonding and π-π interactions.
Its synthesis likely involves coupling the azetidine-isoxazole fragment to the isoindole-dione core via nucleophilic substitution or amidation, as seen in analogous syntheses .
Properties
IUPAC Name |
2-[1-(5-methyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-9-13(6-17-23-9)14(20)18-7-10(8-18)19-15(21)11-4-2-3-5-12(11)16(19)22/h2-3,6,10-12H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSCFSJFUBFADH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(5-methylisoxazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic molecule featuring a unique combination of heterocyclic and bicyclic structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the treatment of various diseases. The following sections will explore its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by several structural motifs:
- Azetidine ring : Contributes to the compound's pharmacological properties.
- Isoindole moiety : Known for its diverse biological activities.
- Isoxazole group : Implicated in various pharmacological effects.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Azetidine Ring | A five-membered ring containing nitrogen |
| Isoindole Moiety | A bicyclic structure with nitrogen atoms |
| Isoxazole Group | A five-membered ring containing nitrogen and oxygen |
Antimicrobial Properties
Research indicates that compounds containing isoxazole and azetidine moieties often exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of 5-methylisoxazole possess antibacterial properties against various pathogens. The specific compound may similarly inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis or inhibiting protein synthesis.
Case Study: Antibacterial Activity
A study published in the Chinese Journal of Chemistry examined the antibacterial activity of derivatives containing isoxazole structures. The findings demonstrated that certain derivatives had effective inhibition against common bacterial strains, suggesting that the compound could be a lead for developing new antibacterial agents .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial metabolism.
- Receptor Modulation : It might interact with cellular receptors, altering signaling pathways that lead to cell death or inhibition of growth.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antibacterial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Potential inhibition of key metabolic enzymes | |
| Receptor Interaction | Modulation of receptor activity |
Synthesis and Characterization
The synthesis of 2-(1-(5-methylisoxazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions:
- Formation of Azetidine : Initial synthesis may involve cyclization reactions to form the azetidine core.
- Introduction of Isoxazole : Subsequent steps introduce the isoxazole moiety through condensation reactions.
- Final Modifications : Additional steps may modify functional groups to enhance biological activity.
Research Findings on Synthesis
Recent patents and studies have detailed various synthetic routes for similar compounds, emphasizing the importance of optimizing conditions to yield high-purity products suitable for biological testing .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Functional Differences
The target compound is compared below with isoindole-dione derivatives from the literature (), focusing on substituents and functional groups:
Structural Implications:
- Azetidine vs.
- Isoxazole vs. Thione : The 5-methylisoxazole group may enhance metabolic stability compared to the thione (C=S) in 13c/14, which is prone to oxidation .
- Tetrahydroisoindole vs. Isoindoline : The saturated tetrahydroisoindole core in the target compound could reduce aromatic stacking but improve solubility.
Physicochemical Properties
Data from analogs () highlight trends in melting points, spectral features, and stability:
| Compound | Melting Point (°C) | IR Peaks (cm⁻¹) | ¹H-NMR Features | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target | Not reported | ~1785 (C=O), ~1714 (C=O) (hypothesized) | δ 2.5–3.0 (azetidine CH2), 6.5 (isoxazole CH3) | ~385 (estimated) |
| 13c | >300 | 1785, 1714 (C=O), 1217 (C=S) | δ 2.50 (CH3), 7.15–8.19 (Ar-H) | 414.43 |
| 14 | >300 | 1781, 1707 (C=O), 1222 (C=S) | δ 2.35 (CH3), 7.48–8.35 (Ar-H) | 338.38 |
| 15 | 247–249 | 1781, 1704 (C=O), 1672 (C=O) | δ 2.56–2.64 (CH3), 7.59–8.10 (Ar-H) | 383.39 |
Key Observations:
- Thermal Stability : High melting points (>300°C) in 13c/14 suggest strong intermolecular forces (e.g., hydrogen bonding via NH groups), which the target compound may lack due to its azetidine substituent.
- Spectral Signatures : The absence of C=S in the target compound (vs. 13c/14) simplifies its IR profile, while the isoxazole’s C-O-C stretch (~1200 cm⁻¹) may overlap with carbonyl peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
